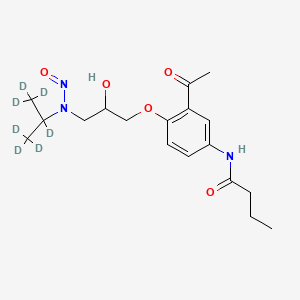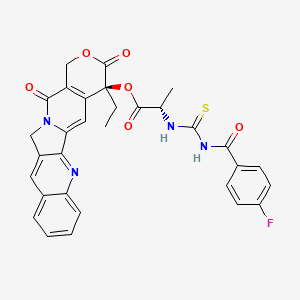
Anticancer agent 53
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 53 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has garnered significant attention due to its unique mechanism of action and its ability to target specific molecular pathways involved in cancer progression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 53 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications to enhance the compound’s anticancer properties. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various organic solvents such as dichloromethane and ethanol. The reaction conditions usually involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: Anticancer agent 53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with enhanced anticancer activity.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenated solvents like chloroform or dichloromethane at elevated temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of anticancer activity.
科学研究应用
Anticancer agent 53 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on anticancer activity.
Biology: Researchers utilize this compound to investigate its effects on cellular processes such as apoptosis, cell cycle regulation, and DNA repair mechanisms.
Medicine: Clinical studies are exploring its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: The compound is being evaluated for its use in the development of targeted drug delivery systems and combination therapies.
作用机制
The mechanism of action of Anticancer agent 53 involves the inhibition of key molecular pathways that are essential for cancer cell survival and proliferation. The compound targets specific proteins involved in the regulation of the cell cycle, such as cyclin-dependent kinases and tumor suppressor proteins like p53. By binding to these targets, this compound induces cell cycle arrest and promotes apoptosis in cancer cells. Additionally, it can interfere with DNA replication and repair processes, further inhibiting cancer cell growth.
相似化合物的比较
Anticancer agent 47: Known for its ability to inhibit angiogenesis, a process critical for tumor growth.
Anticancer agent 62: Exhibits strong activity against drug-resistant cancer cell lines.
Anticancer agent 75: Targets multiple signaling pathways involved in cancer progression.
Uniqueness of Anticancer agent 53: this compound stands out due to its dual mechanism of action, targeting both cell cycle regulation and DNA repair processes. This dual targeting increases its efficacy and reduces the likelihood of cancer cells developing resistance. Additionally, its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for further development as a therapeutic agent.
属性
分子式 |
C31H25FN4O6S |
|---|---|
分子量 |
600.6 g/mol |
IUPAC 名称 |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[(4-fluorobenzoyl)carbamothioylamino]propanoate |
InChI |
InChI=1S/C31H25FN4O6S/c1-3-31(42-28(39)16(2)33-30(43)35-26(37)17-8-10-20(32)11-9-17)22-13-24-25-19(12-18-6-4-5-7-23(18)34-25)14-36(24)27(38)21(22)15-41-29(31)40/h4-13,16H,3,14-15H2,1-2H3,(H2,33,35,37,43)/t16-,31-/m0/s1 |
InChI 键 |
JYLTXRPPQWQXQB-ZYSBOAIWSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C)NC(=S)NC(=O)C6=CC=C(C=C6)F |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=S)NC(=O)C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







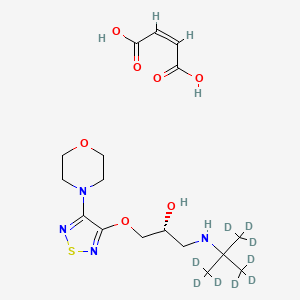

![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
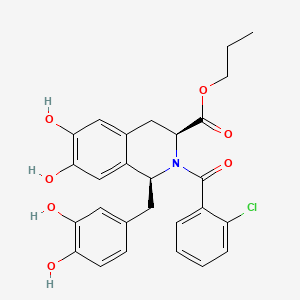
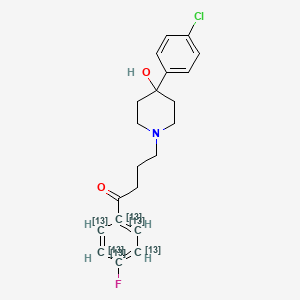
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)


